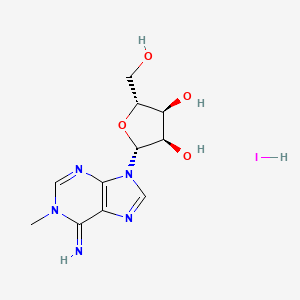

N1-Methyladenosin-Hydroiodid

Übersicht

Beschreibung

N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .

Synthesis Analysis

M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .Molecular Structure Analysis

N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .Chemical Reactions Analysis

M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .Wirkmechanismus

Target of Action

N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .

Mode of Action

N1-Methyladenosine hydroiodide interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .

Biochemical Pathways

N1-Methyladenosine hydroiodide affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .

Pharmacokinetics

It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .

Result of Action

The result of N1-Methyladenosine hydroiodide’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .

Action Environment

The action of N1-Methyladenosine hydroiodide is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of N1-Methyladenosine hydroiodide modification change significantly during stress conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The use of N1-Methyladenosine hydroiodide in lab experiments has several advantages, including its potential as a biomarker and therapeutic target in various diseases. Additionally, the synthesis of N1-Methyladenosine hydroiodide is relatively straightforward, and it can be incorporated into RNA molecules using standard RNA synthesis methods. However, there are also limitations to the use of N1-Methyladenosine hydroiodide in lab experiments. For example, it can be difficult to distinguish between N1-Methyladenosine hydroiodide and other modified nucleosides, which may affect the interpretation of results. Additionally, the effects of N1-Methyladenosine hydroiodide on RNA structure and function may be context-dependent, and may vary depending on the specific RNA molecule being studied.

Zukünftige Richtungen

There are several future directions for research on N1-Methyladenosine hydroiodide, including the development of new methods for detecting and quantifying N1-Methyladenosine hydroiodide in RNA molecules. Additionally, further studies are needed to fully understand the mechanism of action of N1-Methyladenosine hydroiodide, and its role in regulating RNA structure and function. Finally, the potential therapeutic applications of N1-Methyladenosine hydroiodide in various diseases should be explored further, with a focus on developing targeted therapies that can modulate N1-Methyladenosine hydroiodide levels in specific tissues or cell types.

Wissenschaftliche Forschungsanwendungen

Krebsforschung und Epigenetik

N1-Methyladenosin (m1A): spielt eine entscheidende Rolle bei der posttranskriptionellen Modifikation von RNA und beeinflusst verschiedene biologische Funktionen und Aktivitäten, insbesondere bei der Invasion von Krebszellen, der Proliferation und der Regulation des Zellzyklus . Die Untersuchung der m1A-RNA-Modifikation ist von entscheidender Bedeutung, um die epigenetischen Mechanismen zu verstehen, die zur Entstehung und Progression von Krebs beitragen. Die Anwendung dieser Verbindung in der Krebsforschung könnte zu neuartigen Ansätzen für Diagnose, Behandlung und Prognose führen.

Ribosomenfunktion und -kontrolle

Im Bereich der Biochemie ist bekannt, dass m1A die Topologie und Funktion von tRNA und rRNA signifikant beeinflusst . Es ist tief in die Ribosomenkontrolle verwickelt, die für die Proteinsynthese unerlässlich ist. Die Erforschung der m1A-RNA-Modifikation könnte neue Erkenntnisse über die Struktur und Funktion von Ribosomen liefern und potenziell zu Fortschritten bei der Kontrolle der Proteinsynthese führen.

RNA-Epigenetik und Epi-Transkriptomik

Die Verteilung und Funktion der m1A-Methylierung sind wichtige Forschungsgebiete innerhalb der RNA-Epigenetik und des Epi-Transkriptomik . Das Verständnis, wie die m1A-Modifikation RNA-Moleküle beeinflusst, kann zu einem tieferen Verständnis von RNA-basierten Regulationsmechanismen und deren Auswirkungen auf verschiedene biologische Prozesse führen.

Molekularbiologie und Genetik

Als modifizierter Nukleosid-Synthons dient N1-Methyladenosin-Hydroiodid als Baustein in der Molekularbiologie und Genetik . Es wird bei der Synthese von Nukleinsäuren und der Untersuchung von genetischem Material verwendet und unterstützt die Erforschung von genetischen Codes und die Synthese künstlicher Gene.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVIETAHBNHGAH-YCSZXMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

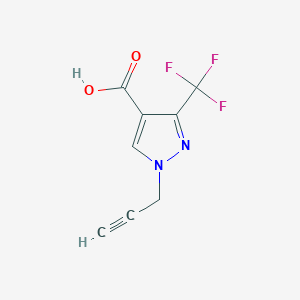

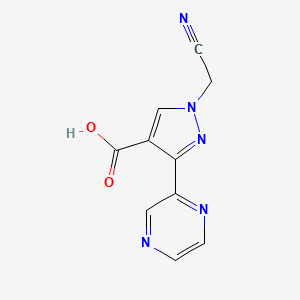

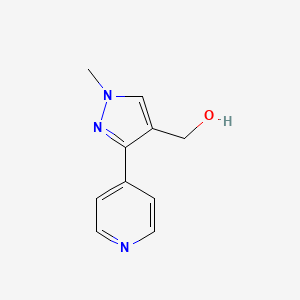

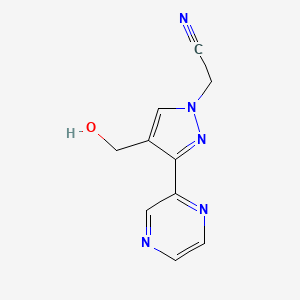

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

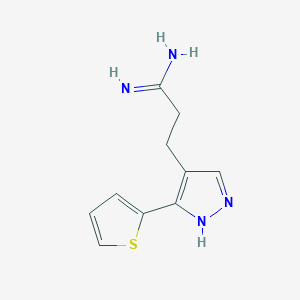

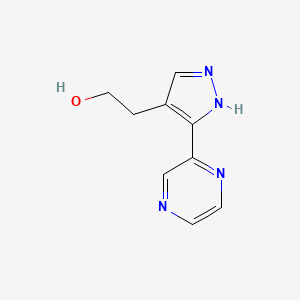

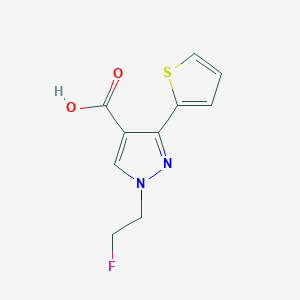

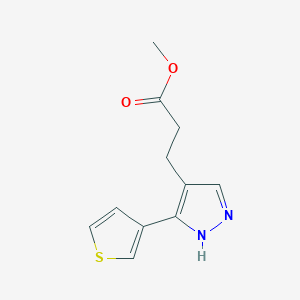

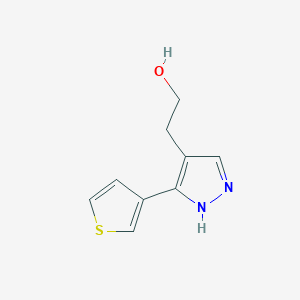

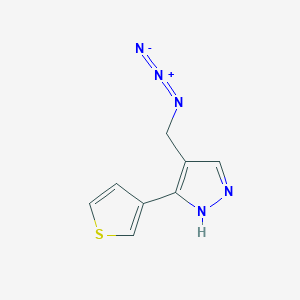

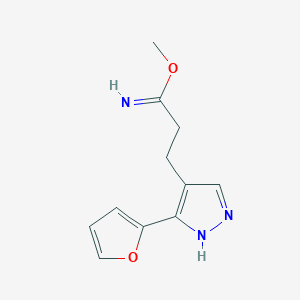

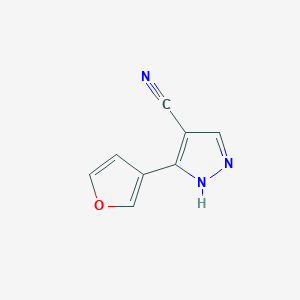

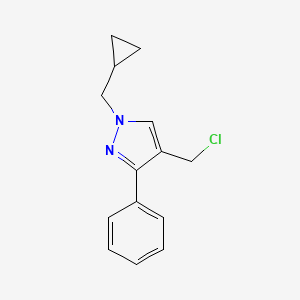

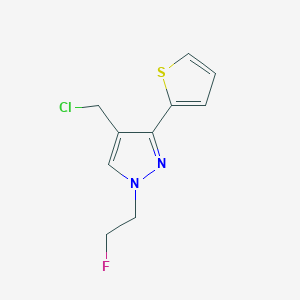

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.